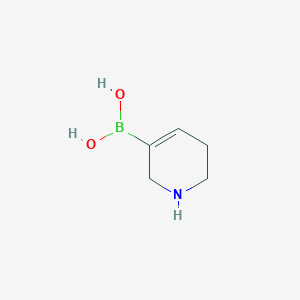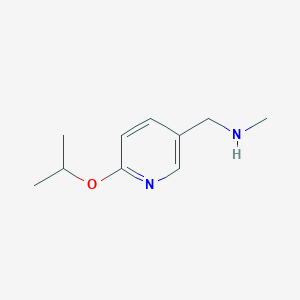
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is a boronic acid derivative that features a tetrahydropyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid typically involves the hydroboration of a tetrahydropyridine precursor. One common method includes the reaction of 1,2,5,6-tetrahydropyridine with a borane reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature to moderate heat .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(1,2,3,6-Tetrahydropyridin-4-yl)boronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
(1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester): Another similar compound used in cross-coupling reactions.
Uniqueness: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C5H10BNO2 |
|---|---|
Peso molecular |
126.95 g/mol |
Nombre IUPAC |
1,2,3,6-tetrahydropyridin-5-ylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c8-6(9)5-2-1-3-7-4-5/h2,7-9H,1,3-4H2 |
Clave InChI |
YOKLLJNQPACESM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CCCNC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)



![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)
